(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 89-67-8
VCID: VC0010723
InChI: InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1
SMILES: C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Molecular Formula: C7H12O7
Molecular Weight: 208.17 g/mol

(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one

CAS No.: 89-67-8

Main Products

VCID: VC0010723

Molecular Formula: C7H12O7

Molecular Weight: 208.17 g/mol

(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one - 89-67-8

CAS No. 89-67-8
Product Name (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
IUPAC Name (3R,4S,5S)-3,4-dihydroxy-5-[(1R,2S)-1,2,3-trihydroxypropyl]oxolan-2-one
Standard InChI InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4-,5+,6-/m0/s1
Standard InChIKey VIVCRCODGMFTFY-ZSNZIGRDSA-N
Isomeric SMILES C([C@@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O
SMILES C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Canonical SMILES C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Synonyms D-glycero-D-gulo-heptono-1,4-lactone;α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone;(3R,4S,5S)-3,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]tetrahydrofuran-2-one;(5S)-5-[(1R,2R)-1,2,3-Trihydroxypropyl]-3α,4α-dihydroxytetrahydrofu
PubChem Compound 18643686
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator